ent-Indacaterol Hydrochloride ent-Indacaterol Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384188-70-8
VCID: VC0109712
InChI:
SMILES:
Molecular Formula: C₂₄H₂₈N₂O₃·HCl
Molecular Weight: 392.493646

ent-Indacaterol Hydrochloride

CAS No.: 1384188-70-8

Cat. No.: VC0109712

Molecular Formula: C₂₄H₂₈N₂O₃·HCl

Molecular Weight: 392.493646

* For research use only. Not for human or veterinary use.

ent-Indacaterol Hydrochloride - 1384188-70-8

Specification

CAS No. 1384188-70-8
Molecular Formula C₂₄H₂₈N₂O₃·HCl
Molecular Weight 392.493646

Introduction

Chemical Properties and Structure

Molecular Characteristics

ent-Indacaterol Hydrochloride possesses distinct chemical properties that are important for its identification and analytical applications. The base compound has a molecular formula of C24H28N2O3 with a molecular weight of 392.49 g/mol . When in the hydrochloride salt form, its properties are modified to enhance stability and solubility for analytical purposes.

The compound contains several functional groups that contribute to its chemical behavior: a quinolinone ring system, a hydroxyl group at position 8 of the quinolinone, a secondary amine, and an additional hydroxyl group on the carbon chain connecting the quinolinone and the indene ring systems. These functional groups are responsible for the compound's polarity, hydrogen bonding capabilities, and potential chemical reactivity.

Stereochemistry and Enantiomeric Relationship

The stereochemistry of ent-Indacaterol Hydrochloride is particularly significant as it distinguishes this compound from the therapeutically active Indacaterol. The "ent" prefix indicates it is the opposite enantiomer of Indacaterol. Specifically, ent-Indacaterol features an S-configuration at the chiral carbon bearing the hydroxyl group ([(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]), while the therapeutically active Indacaterol has an R-configuration at this position .

This stereochemical difference is crucial because enantiomers can exhibit dramatically different biological activities despite having identical physical properties (except for the direction they rotate plane-polarized light). In the case of beta-2 adrenergic receptor agonists like Indacaterol, stereochemistry often plays a decisive role in receptor binding affinity and selectivity.

Salt Forms

ent-Indacaterol exists in multiple salt forms, with the hydrochloride salt being one of the most commonly referenced for analytical standards. The base compound (CAS: 1235445-80-3) and the hydrochloride salt (CAS: 1384188-70-8) are both utilized in pharmaceutical analysis . Other salt forms of Indacaterol include the maleate and fumarate salts, suggesting that ent-Indacaterol may also be prepared with these counter-ions for specific analytical purposes .

The table below summarizes the key chemical properties of ent-Indacaterol Hydrochloride:

PropertyValue
Chemical Name5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride
CAS Number1384188-70-8 (HCl salt); 1235445-80-3 (Base)
Molecular FormulaC24H28N2O3 (Base)
Molecular Weight392.49 g/mol (Base)
StereochemistryS-configuration at the 1-position of the hydroxyethyl group
SynonymsIndacaterol S-Enantiomer, (S)-Indacaterol, Indacaterol Maleate Impurity 01

Analytical Applications

Pharmaceutical Quality Control

The compound is primarily used as a working standard or secondary reference standard in analytical methods designed to detect and quantify enantiomeric impurities in Indacaterol drug substances and products . These analytical methods typically include chiral high-performance liquid chromatography (HPLC), which can separate and quantify enantiomers based on their interactions with chiral stationary phases.

Regulatory Compliance

In the pharmaceutical industry, ent-Indacaterol Hydrochloride plays a significant role in regulatory compliance, particularly in the preparation of Abbreviated New Drug Applications (ANDAs) for submission to regulatory authorities like the FDA . As part of these applications, pharmaceutical companies must demonstrate their ability to identify, quantify, and control impurities in their drug products, including enantiomeric impurities like ent-Indacaterol.

The compound is also utilized in toxicity studies of Indacaterol formulations . Although enantiomeric impurities are often present in very small quantities, they can sometimes exhibit different pharmacological or toxicological profiles compared to the active pharmaceutical ingredient. Consequently, understanding the toxicological profile of ent-Indacaterol is important for ensuring the safety of Indacaterol products.

Package SizeApproximate Price
1 mg€282.00
5 mg€1,101.00
10 mg€2,026.00

Similarly, the S-Enantiomer is available in various package sizes ranging from $500 to $2,600, demonstrating its value as an analytical standard .

Pharmacological Relevance

Relationship to Indacaterol Mechanism

To understand the potential pharmacological relevance of ent-Indacaterol Hydrochloride, it is important to consider the mechanism of action of Indacaterol itself. Indacaterol functions as a long-acting beta-2 adrenergic receptor agonist that stimulates receptors in the smooth muscle of airways, causing relaxation and increased airway diameter . This mechanism is particularly beneficial for patients with COPD or asthma, where airway constriction is a primary symptom.

Indacaterol has high selectivity for beta-2 receptors compared to beta-1 (24-fold greater agonist activity) and beta-3 receptors (20-fold greater), which contributes to its therapeutic efficacy and safety profile . Its binding to lipid raft domains in airway cell membranes contributes to its long duration of action, as it slowly dissociates from the receptors.

Enantiomeric Differences in Activity

While specific pharmacological data on ent-Indacaterol Hydrochloride is limited in the provided search results, it can be inferred that as the S-enantiomer, it likely exhibits different pharmacological properties compared to the therapeutically used R-enantiomer of Indacaterol. In many beta-adrenergic receptor agonists, the R-enantiomer typically demonstrates higher potency and selectivity for the target receptors than the S-enantiomer.

This differential activity arises from the stereospecific nature of receptor-ligand interactions, where the three-dimensional structure of the molecule must complement the binding site of the receptor. The S-enantiomer often has a different spatial arrangement that may result in reduced affinity or efficacy at the beta-2 receptor, potentially explaining why the R-enantiomer was selected for therapeutic development.

Research and Development Considerations

Importance in Drug Development

ent-Indacaterol Hydrochloride plays an important role in the research and development phases of Indacaterol and related compounds. During drug development, understanding the properties and potential effects of all possible impurities, including enantiomeric impurities, is crucial for ensuring the safety and efficacy of the final drug product.

The compound serves as a valuable tool for developing and validating analytical methods used in the characterization of Indacaterol drug substances and products. These methods must be capable of detecting and quantifying even small amounts of enantiomeric impurities to ensure compliance with regulatory requirements and to maintain consistent product quality.

Manufacturing Processes

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